[2,2'-Binaphthalen]-6-ol is an organic compound characterized by its unique binaphthalene structure, which consists of two naphthalene units connected at the 2,2' positions. The compound is also known as 6-(2-naphthyl)-2-naphthol and has the molecular formula with a molecular weight of approximately 270.3 g/mol. It is classified as a phenolic compound due to the presence of a hydroxyl group attached to the naphthalene framework .
The synthesis of [2,2'-Binaphthalen]-6-ol can be achieved through various methods:
Molecular Structure: The structure of [2,2'-Binaphthalen]-6-ol can be represented as follows:
C1=CC=C(C=C1)C2=CC=C(C=C2)C(C3=C(C=CC=C3)C4=CC=CC=C4)O
HWEIPTRZTZNYNO-UHFFFAOYSA-N
InChI=1S/C20H14O/c21-19-10-8-16(9-11-19)14-5-3-12(22)4-6-15(14)17-7-1-2-18(17)20/h1-12,21H
The molecular structure exhibits a planar arrangement typical of aromatic compounds, which contributes to its chemical properties and reactivity.
Reactions Involving [2,2'-Binaphthalen]-6-ol:
The mechanism of action for [2,2'-Binaphthalen]-6-ol primarily revolves around its ability to act as a ligand in coordination chemistry and its potential biological activities:
The compound's properties make it suitable for various applications in synthetic chemistry and materials science.
The applications of [2,2'-Binaphthalen]-6-ol are diverse:
CAS No.:
CAS No.: 85137-47-9
CAS No.:
CAS No.: 1703774-28-0
CAS No.: 1482467-37-7